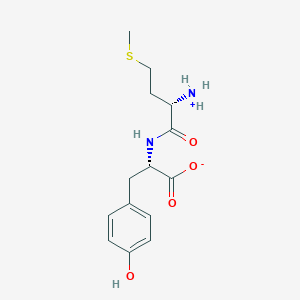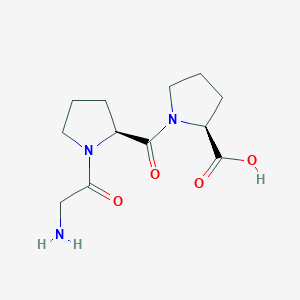
Glycine-proline-proline polymer
説明
The “Glycine-proline-proline polymer” is a sequence of amino acids that plays a significant role in the structure of proteins like elastin . Elastin is a cross-linked protein, whose soluble precursor is tropoelastin, responsible for resilience and elastic recoil in vertebrate tissues . Glycine and proline are among the most repeated amino acids in tropoelastin’s primary structure .
Synthesis Analysis
The synthesis of the “Glycine-proline-proline polymer” involves the use of enzymes . Proline chimeras, which combine the proline restriction of flexibility with the information brought by natural amino acids side chains, are tools used in the synthesis .
Molecular Structure Analysis
At the molecular level, polyglycine fibrils show the dominance of the cross-β structure while for poly-L-proline aggregates PPII conformation prevails . The unique composition and arrangement of proteins give rise to the specific spatial structure and multi-hierarchical organization of collagen .
Chemical Reactions Analysis
The self-aggregation properties of these homopolypeptides are influenced by tropoelastin’s primary structure . This explains why glycine-rich elastin-derived polypeptide sequences are amyloidogenic (Gly-effect) while proline-rich elastin-derived polypeptide sequences (Pro-effect) are able to coacervate .
Physical And Chemical Properties Analysis
The physical and chemical properties of the “Glycine-proline-proline polymer” are influenced by the amino acids it contains . For instance, glycine is highly soluble in water and is a polar molecule .
科学的研究の応用
Plant Stress Resistance
Glycine betaine (GB) and proline are key organic osmolytes in plants, playing a crucial role in stress tolerance. They are involved in preserving enzyme and membrane integrity under environmental stresses such as drought, salinity, and extreme temperatures. Research has shown that applying GB or proline exogenously can significantly improve plant growth and yield under stress conditions, though the effectiveness varies across species and growth stages (Ashraf & Foolad, 2007).
Collagen Synthesis and Animal Growth
Glycine, proline, and hydroxyproline are fundamental to collagen, which is vital for the structural integrity of connective tissues in animals. These amino acids are synthesized differently across various animal species, and recent studies have indicated that their endogenous synthesis may not suffice for optimal growth and collagen production in certain animals. Hydrolyzed feather meal, rich in these amino acids, is emerging as a promising dietary source for animal nutrition (Li & Wu, 2017).
Protein Folding Dynamics
Glycine and proline residues significantly influence the dynamics of protein folding, especially in forming loops and turns. Proline, in particular, has a unique impact on the speed and activation energy required for loop formation in proteins, which is crucial for their functional configuration (Krieger, Möglich, & Kiefhaber, 2005).
Collagen Mimetic Peptides
N-substituted glycines (N-glys) have been found to possess a triple-helical propensity similar to or greater than proline, enabling the creation of stable collagen mimetic peptides (CMPs) with diverse side chains. These CMPs have potential applications in therapeutic and material science domains due to their structural stability and diversity (Kessler et al., 2020).
Synthetic Polymer Research
Research into synthetic polymers resembling collagen has shown that polymers like poly(L-prolyl-glycyl-L-prolyl) can adopt a helical conformation in solution, similar to collagen’s triple-stranded helix. This similarity in structure opens up possibilities for using these polymers as models for studying collagen and its functions (Engel et al., 1966).
Medical Applications of Glyprolines
Glyprolines, a type of regulatory peptide containing glycine and proline, show promise in various medical applications due to their integrative effects on the human body. They exhibit a range of physiological effects, including neuroprotective properties and the regulation of inflammation and regeneration processes (Жуйкова, 2020).
Peptide Bioactivity and Catalysis
Proline and glycine derivatives in peptides have been explored for their roles in biological activity and catalysis. For instance, Pro-Gly-containing dipeptides serve as effective organocatalysts in asymmetric aldol reactions, which has implications in organic chemistry and pharmaceuticals (Triandafillidi et al., 2015).
将来の方向性
特性
IUPAC Name |
(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFXNOVSLSHAB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26655-82-3 | |
| Record name | L-Proline, glycyl-L-prolyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60181187 | |
| Record name | Glycine-proline-proline polymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
CAS RN |
26655-82-3 | |
| Record name | Glycine-proline-proline polymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



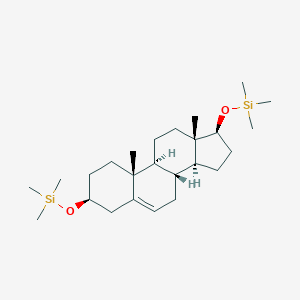
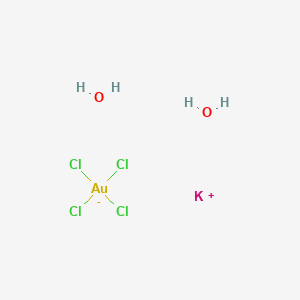
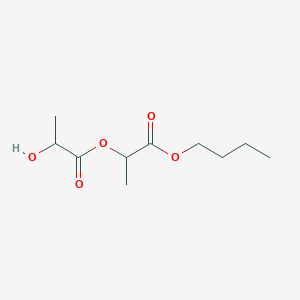
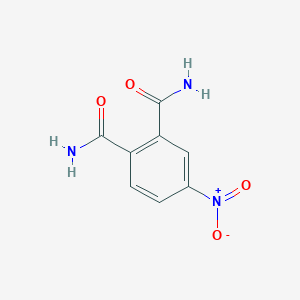
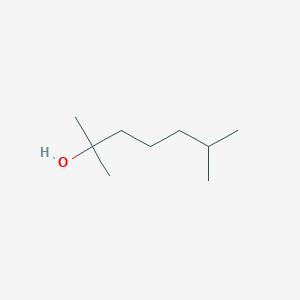
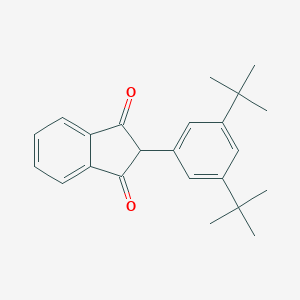
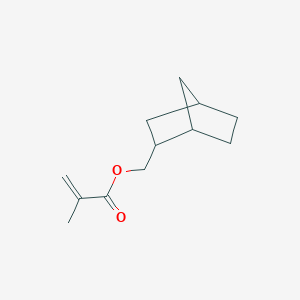
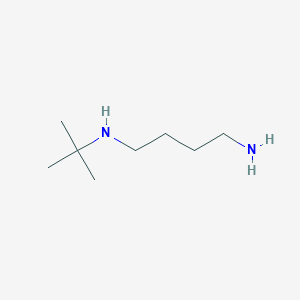
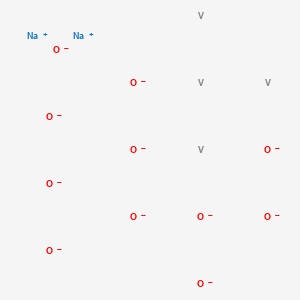
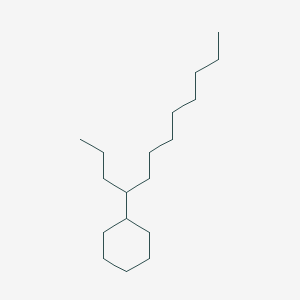
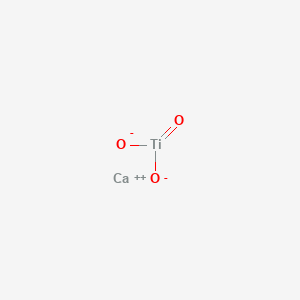
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
